molecular formula C6H6N6O3 B8716223 5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 24033-27-0

5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B8716223
CAS No.: 24033-27-0
M. Wt: 210.15 g/mol
InChI Key: ATVQVVOUVPSRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an oxadiazole ring fused with an imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-oxadiazol-2-amine
  • 2-Amino-5-methyl-1,3,4-oxadiazole
  • 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its fused oxadiazole and imidazole rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications .

Properties

CAS No.

24033-27-0

Molecular Formula

C6H6N6O3

Molecular Weight

210.15 g/mol

IUPAC Name

5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C6H6N6O3/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10)

InChI Key

ATVQVVOUVPSRGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=NN=C(O2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In similar fashion, 2-(2-methylamino-1,3,4-oxadiazol-5-yl)-1-methyl-5-nitroimidazole (XIIB) is prepared from 1-(1-methyl-5-nitro-2-imidazolecarbonyl)-4-methylsemicarbazide.
Name
2-(2-methylamino-1,3,4-oxadiazol-5-yl)-1-methyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1-methyl-5-nitro-2-imidazolecarbonyl)-4-methylsemicarbazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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